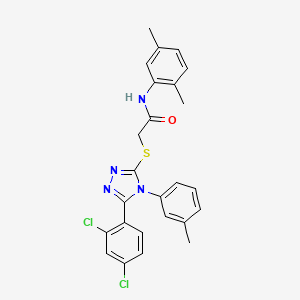
2-((5-(2,4-dichlorophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(2,4-dichlorophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H22Cl2N4OS and its molecular weight is 497.44. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(2,4-dichlorophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(2,4-dichlorophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Crystal Structure
A study by Xue et al. (2008) focuses on the synthesis and crystal structure of a compound related to the one , highlighting its potential in structural chemistry research. The compound was characterized using elemental analysis, IR, 1H NMR spectra, and single-crystal X-ray diffraction, indicating its relevance in the study of molecular structures and interactions (Xue et al., 2008).
Radiosynthesis for Metabolism and Mode of Action Studies
Latli and Casida (1995) explored the radiosynthesis of chloroacetanilide herbicides, including compounds related to the one . This study is significant for understanding the metabolism and mode of action of such compounds, indicating its application in pharmacological and toxicological research (Latli & Casida, 1995).
Cholinesterase Inhibition and Molecular Docking Studies
Riaz et al. (2020) conducted a study on N-aryl derivatives of compounds structurally similar to the one , focusing on their inhibition of cholinesterase enzymes. This research has implications for understanding the biological activity of such compounds, particularly in the context of neurological research and drug development (Riaz et al., 2020).
Insecticidal Activity and SAR Development
Samaritoni et al. (1999) investigated compounds structurally related to 2-((5-(2,4-dichlorophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide, focusing on their insecticidal activity. This research is valuable for the development of new pesticides and for studying the structure-activity relationship (SAR) of these compounds (Samaritoni et al., 1999).
Antifungal and Plant Growth Regulating Activities
Li Fa-qian et al. (2005) synthesized novel triazole compounds containing thioamide group, structurally similar to the compound , and tested them for antifungal and plant growth regulating activities. This study contributes to agricultural and plant science research, exploring the potential use of these compounds in controlling plant diseases and growth (Li Fa-qian et al., 2005).
Heterocyclic Syntheses and Atom Economy
Schmeyers and Kaupp (2002) conducted research on thioureido-acetamides, related to the compound , for heterocyclic syntheses. This study is important for understanding the atom economy in synthetic processes, relevant in organic chemistry and material science (Schmeyers & Kaupp, 2002).
Antioxidant and Antitumor Activities
El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of nitrogen heterocycles related to the compound . This research is crucial for cancer research and pharmacology, contributing to the understanding of potential therapeutic agents (El-Moneim et al., 2011).
Propriétés
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N4OS/c1-15-5-4-6-19(11-15)31-24(20-10-9-18(26)13-21(20)27)29-30-25(31)33-14-23(32)28-22-12-16(2)7-8-17(22)3/h4-13H,14H2,1-3H3,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFHDXLGJXMIRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C)C)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(2,4-dichlorophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2404852.png)
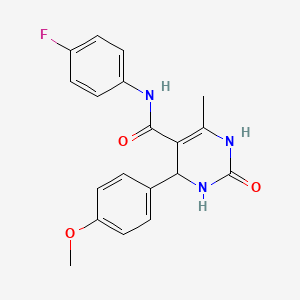
![2-morpholino-5-(2-(naphthalen-2-yl)-2-oxoethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2404857.png)

![[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis[4-(trifluoromethyl)phenyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B2404860.png)
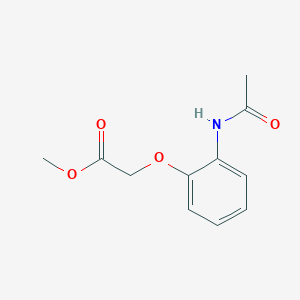
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2404864.png)
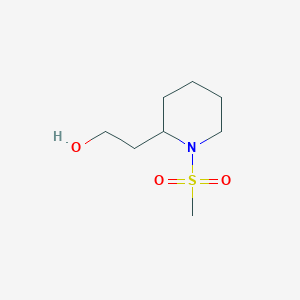
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2404867.png)
![{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B2404869.png)
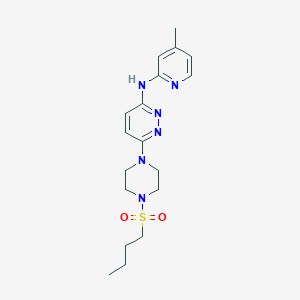
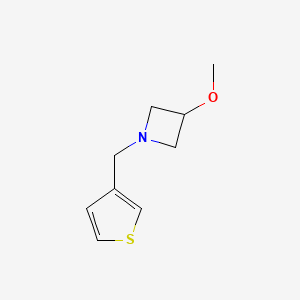

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2404873.png)